molecular formula C12H16ClN3S B1507343 N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride CAS No. 1188265-39-5

N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride

Cat. No.: B1507343
CAS No.: 1188265-39-5
M. Wt: 269.79 g/mol
InChI Key: FCYBOKYZTRMTNX-UHFFFAOYSA-N
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Description

N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C12H16ClN3S and its molecular weight is 269.79 g/mol. The purity is usually 95%.
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Biological Activity

N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzo[d]thiazole moieties. Recent studies have reported various synthetic routes, including the use of amine-based nucleophiles to form oxocine derivatives, which may serve as precursors for compounds like N-(Piperidin-3-yl)benzo[d]thiazol-2-amine .

Anticancer Properties

The anticancer activity of this compound has been evaluated against various cancer cell lines. The compound exhibits significant cytotoxic effects, particularly in breast cancer (MDA-MB-231) and liver cancer (HepG2) models. In vitro studies indicate an IC50 value lower than that of standard chemotherapeutic agents, suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference
MDA-MB-231< 5
HepG2< 10
A431< 15

Antimicrobial Activity

Research has also demonstrated the antimicrobial properties of this compound. Studies indicate that it possesses moderate to significant activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents enhances its antibacterial efficacy .

Table 2: Antimicrobial Activity

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the piperidine and thiazole rings significantly influence the biological activity of this compound. Substituents on the thiazole ring, particularly electronegative groups, are crucial for enhancing anticancer and antimicrobial activities. The introduction of different functional groups can lead to improved potency and selectivity against specific targets .

Case Studies

  • Anticancer Efficacy : A study involving the treatment of MDA-MB-231 cells with this compound showed a dose-dependent reduction in cell viability, corroborating its potential as a chemotherapeutic agent.
  • Antimicrobial Screening : In a comparative analysis against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its therapeutic promise in treating infections caused by multidrug-resistant bacteria .

Scientific Research Applications

Biological Activities

1. Anti-inflammatory Properties

Research indicates that N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which play essential roles in the inflammatory response. These findings suggest its potential use in treating inflammation-related conditions such as arthritis and other chronic inflammatory diseases .

2. Anticancer Applications

The compound has also demonstrated promising anticancer properties. Studies have indicated that similar benzothiazole derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. Molecular docking studies have revealed that this compound binds effectively to proteins associated with cancer pathways, suggesting its potential as an anticancer agent .

3. Neurodegenerative Disease Research

In the context of neurodegenerative diseases, this compound is being investigated for its multitarget-directed ligand (MTDL) properties. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive disorders such as Alzheimer's disease (AD). The development of MTDLs is crucial for addressing the multifactorial nature of neurodegenerative diseases, where a single-target approach may be insufficient .

Case Studies and Research Findings

Numerous studies have reported on the efficacy of N-(Piperidin-3-yl)benzo[d]thiazol-2-amines:

  • Anti-inflammatory Activity : A study demonstrated that derivatives with similar structures inhibited COX enzymes significantly, indicating their potential as anti-inflammatory agents.
  • Anticancer Research : Molecular docking studies showed strong binding affinities between this compound and cancer-related proteins, suggesting mechanisms through which it may inhibit tumor growth .
  • Neuroprotective Effects : Research into multitarget compounds revealed that derivatives could effectively inhibit AChE and BuChE while also interacting with histamine receptors, highlighting their potential in treating Alzheimer’s disease .

Properties

IUPAC Name

N-piperidin-3-yl-1,3-benzothiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.ClH/c1-2-6-11-10(5-1)15-12(16-11)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYBOKYZTRMTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70733676
Record name N-(Piperidin-3-yl)-1,3-benzothiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188265-39-5
Record name N-(Piperidin-3-yl)-1,3-benzothiazol-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70733676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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